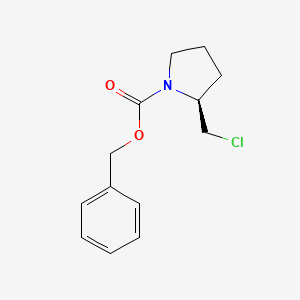

(S)-1-N-Cbz-2-chloromethyl-pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLBVPAKNFVYLA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558193 | |

| Record name | Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61350-66-1 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-, phenylmethyl ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61350-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61350-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-N-Cbz-2-chloromethyl-pyrrolidine chemical properties

[1]

Executive Summary

(S)-1-N-Cbz-2-chloromethyl-pyrrolidine (Benzyl (S)-2-(chloromethyl)pyrrolidine-1-carboxylate) is a high-value chiral building block used extensively in the synthesis of peptidomimetics, protease inhibitors, and GPCR ligands. Derived from the "chiral pool" starting material L-proline, it serves as a robust electrophile for introducing the pyrrolidine motif into complex drug candidates. Its Cbz (benzyloxycarbonyl) protecting group offers orthogonal stability to acidic conditions (unlike Boc), making it indispensable for multi-step synthesis strategies requiring selective deprotection.

Chemical Identity & Properties

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Benzyl (S)-2-(chloromethyl)pyrrolidine-1-carboxylate |

| Common Name | N-Cbz-L-prolyl chloride (derivative); (S)-Cbz-2-chloromethylpyrrolidine |

| CAS Number | Not widely indexed as a discrete commercial commodity; often prepared in situ. (Related: (S)-N-Cbz-2-aminomethyl-pyrrolidine CAS: 141774-68-7) |

| Molecular Formula | C₁₃H₁₆ClNO₂ |

| Molecular Weight | 253.72 g/mol |

| SMILES | O=C(OCC1=CC=CC=C1)N2CCC[C@H]2CCl |

Physicochemical Properties

Note: As an intermediate often used crude, experimental physical constants are sparse. Values below represent consensus data for the class of N-protected 2-chloromethyl pyrrolidines.

| Property | Value / Description |

| Physical State | Viscous colorless to pale yellow oil |

| Boiling Point | ~360°C (Predicted) / Decomposes upon distillation |

| Density | ~1.18 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

| Chirality | (S)-Enantiomer (Retains L-Proline stereochemistry) |

| Stability | Stable at -20°C under inert atmosphere; hydrolyzes slowly in moist air |

Synthesis & Preparation Protocols

The synthesis of this compound typically proceeds from N-Cbz-L-prolinol . Two primary methods are employed: the Appel Reaction (mild, neutral conditions) and the Sulfonyl Activation/Displacement (robust, scalable).

Method A: The Appel Reaction (Recommended for Lab Scale)

This method converts the alcohol to a chloride using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or hexachloroacetone. It proceeds with inversion of configuration at the reacting carbon; however, since the reaction occurs at the primary alcohol (exocyclic CH₂), the stereocenter at C2 of the pyrrolidine ring is preserved .

Mechanism:

-

Formation of chlorotriphenylphosphonium salt.

-

Activation of the alcohol oxygen by phosphorus.[1]

-

S_N2 displacement by chloride ion.

Protocol:

-

Reagents: N-Cbz-L-prolinol (1.0 equiv), PPh₃ (1.2 equiv), CCl₄ (or CCl₃COCCl₃ as a greener source) (1.2 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Cbz-L-prolinol and PPh₃ in dry DCM under N₂ atmosphere.

-

Stir at room temperature for 4–6 hours (monitor by TLC).

-

Workup: Quench with water, extract with DCM, wash with brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) is essential to remove triphenylphosphine oxide (TPPO).

-

Method B: Mesylation & Displacement (Scalable)

This two-step one-pot sequence is preferred for larger scales to avoid phosphorus byproducts.

Protocol:

-

Activation: React N-Cbz-L-prolinol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at 0°C to form the mesylate.

-

Displacement: Add excess Lithium Chloride (LiCl) dissolved in DMF or Acetone and reflux.

-

Result: The chloride displaces the mesylate.

Synthesis Workflow Diagram

Caption: Synthetic pathway from L-Proline to the target chloromethyl derivative via Cbz-protection and reduction.

Reactivity Profile & Derivatization

The chloromethyl group serves as a "spring-loaded" handle for nucleophilic substitution. The pyrrolidine nitrogen is masked by Cbz, preventing self-alkylation and allowing for selective chemistry at the side chain.

Key Transformations

-

Amination: Reaction with primary/secondary amines yields 1,2-diamines , a core motif in GPCR ligands (e.g., dopamine D2 antagonists).

-

Cyanation: Displacement with NaCN/DMSO yields the homo-proline nitrile , a precursor to gamma-amino acids.

-

Thiol Alkylation: Reaction with thiols generates thioethers, often used in fragment-based drug discovery.

Reactivity Map

Caption: Divergent synthesis capabilities of the chloromethyl scaffold. The Cbz group is removed via hydrogenolysis.

Applications in Drug Discovery

Privileged Scaffold in Medicinal Chemistry

The 2-substituted pyrrolidine ring is a "privileged structure" capable of binding to diverse biological targets.

-

Protease Inhibitors: The scaffold mimics the proline residue in peptide chains, locking the conformation and improving metabolic stability against proteolysis.

-

Hepatitis C Virus (HCV) Inhibitors: Analogs of this intermediate are used to construct the "left-hand" side of NS5A inhibitors (e.g., Daclatasvir derivatives), where the pyrrolidine ring anchors the molecule into the viral protein's binding groove.

-

Glycomimetics: Polyhydroxylated pyrrolidines (iminosugars) are synthesized from these precursors to inhibit glycosidases, treating diabetes and lysosomal storage disorders.

Comparative Advantage: Cbz vs. Boc

| Feature | N-Cbz (Benzyl Carbamate) | N-Boc (tert-Butyl Carbamate) |

| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) |

| Base Stability | Moderate | High |

| Deprotection | Hydrogenolysis (H₂/Pd) or HBr/AcOH | Acidolysis (TFA) |

| Use Case | When the molecule contains acid-sensitive groups (e.g., acetals). | Standard peptide coupling. |

Safety & Handling

-

Hazards: Alkyl chlorides are potential alkylating agents and should be treated as suspected carcinogens/mutagens . The compound is a skin and eye irritant.

-

Storage: Store at -20°C under argon or nitrogen. Avoid moisture, which can hydrolyze the chloride to the alcohol over time.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for HCl and NOx.

References

-

Appel Reaction Mechanism & Protocol

-

Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.

-

-

Pyrrolidine Scaffolds in Drug Design

-

"Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021.

-

-

Synthesis of Chiral Pyrrolidines

-

"Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." MDPI, 2023.

-

-

General Reactivity of Chloromethyl Intermediates

-

"Nucleophilic Substitution Reactions of Alkyl Halides." Chemistry LibreTexts.

-

Technical Guide: Stereochemistry & Synthesis of (S)-2-Chloromethylpyrrolidine Derivatives

Executive Summary: The Chiral Scaffold Challenge

(S)-2-chloromethylpyrrolidine is a pivotal chiral building block in the synthesis of antipsychotics (e.g., sulpiride, amisulpride), dopamine antagonists, and prolyl-based peptidomimetics. Its value lies in the rigid stereocenter at C2, derived directly from the chiral pool (L-proline).

However, this scaffold presents a unique "Aziridinium Trap"—a mechanistic bifurcation where the desired nucleophilic substitution competes with a ring-expansion rearrangement. Failure to control this pathway results in the formation of thermodynamically stable but pharmacologically distinct 3-chloropiperidines. This guide details the stereocontrolled synthesis, mechanistic handling, and analytical validation required to maintain the pyrrolidine integrity.

Mechanistic Core: The Aziridinium Bifurcation

The reactivity of (S)-2-chloromethylpyrrolidine is governed by the formation of a bicyclic 1-azoniabicyclo[3.1.0]hexane intermediate (aziridinium ion). This species is formed via intramolecular nucleophilic attack of the pyrrolidine nitrogen on the exocyclic alkyl chloride.

Once formed, the aziridinium ion can be opened by a nucleophile (

-

Path A (Kinetic/Desired): Attack at the exocyclic methylene carbon (

). This retains the 5-membered pyrrolidine ring. -

Path B (Thermodynamic/Undesired): Attack at the endocyclic ring carbon (

). This expands the ring to a 6-membered piperidine (3-substituted piperidine).

Visualization: The Aziridinium Rearrangement

The following diagram illustrates the critical divergence point.

Caption: Path A leads to the desired pyrrolidine derivative. Path B results in ring expansion to piperidine.

Synthesis Protocol: (S)-2-Chloromethylpyrrolidine Hydrochloride

To prevent the formation of the aziridinium ion during storage, the compound must be maintained as the hydrochloride salt . The protonated nitrogen (

Reagents & Stoichiometry

| Reagent | Equiv.[1][2] | Role |

| (S)-Prolinol | 1.0 | Chiral Starting Material |

| Thionyl Chloride ( | 1.2 - 1.5 | Chlorinating Agent |

| Chloroform ( | Solvent | Reaction Medium (Anhydrous) |

| Toluene | Solvent | Workup/Crystallization |

Step-by-Step Methodology

-

Preparation: Charge a flame-dried reactor with (S)-prolinol (1.0 eq) and anhydrous chloroform (5-10 volumes). Cool the solution to 0–5°C under

atmosphere. -

Chlorination: Add thionyl chloride (1.2 eq) dropwise, maintaining internal temperature <10°C. The reaction is exothermic.

-

Note: Control of temperature is critical to prevent charring or racemization.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor by TLC (System:

90:10:1) or GC.[3]-

Endpoint: Disappearance of prolinol.

-

-

Workup (Critical):

-

Evaporate the solvent and excess

under reduced pressure. -

Do NOT neutralize the residue with aqueous base at this stage. Doing so generates the free base, which will immediately polymerize or rearrange.

-

Redissolve the crude oil in minimum hot ethanol or isopropanol.

-

Add diethyl ether or toluene to induce crystallization of the hydrochloride salt.

-

-

Isolation: Filter the white crystalline solid ((S)-2-chloromethylpyrrolidine·HCl). Dry under vacuum.

Handling & Coupling: Preventing Ring Expansion

When using (S)-2-chloromethylpyrrolidine·HCl in subsequent coupling reactions (e.g., with phenols, amines, or thiols), the order of addition determines the regioselectivity.

The "In Situ" Neutralization Rule

Never isolate the free base. Instead, generate it in situ in the presence of a large excess of the nucleophile.

Protocol for Nucleophilic Substitution:

-

Dissolve the nucleophile (e.g., substituted phenol) and a base (e.g.,

, 3.0 eq) in the solvent (acetone or DMF). -

Add (S)-2-chloromethylpyrrolidine·HCl solid directly to the stirring mixture.

-

Mechanism: As the base slowly deprotonates the ammonium salt, the highly reactive free amine is generated. In the presence of the nucleophile, intermolecular substitution (

) competes effectively with intramolecular aziridinium formation. -

Note: If the reaction requires heating, ensure the nucleophile is potent enough to trap the intermediate kinetically at the exocyclic carbon.

Analytical Validation: Distinguishing Isomers

If rearrangement occurs, the product will be a 3-substituted piperidine. Standard HPLC may not resolve these regioisomers easily. NMR is the definitive tool.

Comparative NMR Signatures ( & )[8]

| Feature | (S)-2-Substituted Pyrrolidine (Desired) | 3-Substituted Piperidine (Impurity) |

| Ring Size | 5-membered | 6-membered |

| C2 Proton ( | Multiplet at | Multiplet at |

| Side Chain ( | Distinct ABX system or doublet ( | Absent (Substituent is directly on ring) |

| C2 at | C3 at |

Diagnostic Test:

In

References

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. (2008). National Institutes of Health (PMC). Available at: [Link]

-

Secondary 3-Chloropiperidines: Powerful Alkylating Agents. (2023). ChemistryOpen / PubMed Central. (Details the rearrangement mechanism via aziridinium ions). Available at: [Link]

-

Aziridinium Ylides: Underutilized Intermediates for Complex Amine Synthesis. (2021). National Institutes of Health (PMC). Available at: [Link]

-

Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). PharmaOffer. Available at: [Link]

-

Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies. (2025). ResearchGate.[8] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Chemo-Structural Analysis: The Electrophilic Profile of N-Cbz-2-Chloromethylpyrrolidine

Executive Summary

This technical guide analyzes the electrophilic nature of the chloromethyl group within N-Cbz-2-chloromethylpyrrolidine , a critical chiral building block in the synthesis of peptidomimetics, diamines, and pyrrolidine-based ligands.

Unlike free amines or N-alkyl derivatives, the N-Cbz (Carbobenzyloxy) protecting group fundamentally alters the reactivity landscape of the molecule. By delocalizing the nitrogen lone pair into the carbamate system, the Cbz group suppresses intramolecular nucleophilic displacement (aziridinium formation), thereby stabilizing the primary chloride for intermolecular

Structural & Electronic Basis of Electrophilicity

The reactivity of N-Cbz-2-chloromethylpyrrolidine is defined by the tension between the electrophilic primary alkyl chloride and the nucleophilic potential of the pyrrolidine nitrogen.

Electronic Modulation by the Cbz Group

In a free pyrrolidine or N-alkyl derivative, the nitrogen lone pair is highly nucleophilic. It can displace a

The Cbz group acts as an electronic "sink":

-

Inductive Effect (-I): The electronegative oxygen atoms pull electron density, making the pyrrolidine ring slightly electron-deficient.

-

Resonance Effect: The nitrogen lone pair participates in resonance with the carbamate carbonyl (

). This hybridization change (

Visualization: Electronic Stabilization & Reactivity

The following diagram illustrates the suppression of the aziridinium pathway and the activation of the

Figure 1: Mechanistic divergence showing the stabilization provided by the Cbz group against aziridinium formation.

Synthesis & Preparation

The synthesis of the chloride must avoid racemization of the

Synthetic Pathway[1][2]

-

Precursor: N-Cbz-L-Prolinol (derived from L-Proline via borane reduction or mixed anhydride reduction).

-

Reagents: Triphenylphosphine (

) and Carbon Tetrachloride ( -

Mechanism: Activation of the alcohol oxygen by phosphine, followed by

displacement by halide.

Nucleophilic Substitution Profiling

The chloromethyl group in N-Cbz-pyrrolidine is a "neopentyl-adjacent" primary halide. While technically primary, the steric bulk of the Cbz group and the adjacent ring structure impose some kinetic constraints. It is less reactive than benzyl chloride but sufficiently reactive for strong nucleophiles in polar aprotic solvents.

Reactivity Data

The following table summarizes the reactivity of N-Cbz-2-chloromethylpyrrolidine with common nucleophiles.

| Nucleophile Class | Reagent | Solvent | Temp ( | Typical Yield | Notes |

| Azide | DMF / DMSO | 85-95% | Precursor to diamines via Staudinger reduction. | ||

| Cyanide | DMSO | 70-80% | Homologation to pyrrolidine-acetic acid derivatives. | ||

| Thiolate | THF / DMF | >90% | Very rapid reaction; useful for thioether synthesis. | ||

| Amine | MeCN / | Reflux | 40-60% | Sluggish due to steric clash; often requires excess amine or iodide catalyst. | |

| Iodide | Acetone | Reflux | >95% | Finkelstein reaction to generate the more reactive Iodide. |

Experimental Protocols

Protocol A: Synthesis of N-Cbz-2-chloromethylpyrrolidine (Appel Conditions)

This protocol minimizes racemization and ensures high purity.

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve N-Cbz-L-prolinol (10.0 g, 42.5 mmol) in anhydrous Dichloromethane (DCM) (150 mL).

-

Activation: Add Triphenylphosphine (

) (13.4 g, 51.0 mmol, 1.2 equiv). Stir until fully dissolved. -

Chlorination: Cool the solution to

C. Add Carbon Tetrachloride ( -

Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Concentrate the solvent in vacuo. The residue will contain triphenylphosphine oxide (TPPO).

-

Purification: Triturate with cold Hexane/Ether (TPPO precipitates). Filter. Purify the filtrate via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

-

Result: Colorless oil. Yield typically 85-92%.

Protocol B: Nucleophilic Substitution with Sodium Azide

Standard procedure for introducing nitrogen functionality.

-

Dissolution: Dissolve N-Cbz-2-chloromethylpyrrolidine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Reagent: Add Sodium Azide (

) (1.5 - 2.0 equiv). -

Catalysis (Optional): Add a catalytic amount of Sodium Iodide (

) (0.1 equiv) to accelerate the reaction via the in situ Finkelstein reaction. -

Heating: Heat the mixture to

C for 12-16 hours. -

Workup: Dilute with water (5x volume) and extract with Ethyl Acetate (3x). Wash organics with water and brine (critical to remove DMF). Dry over

.[1] -

Safety: Azides are potentially explosive. Do not concentrate to dryness if low molecular weight. N-Cbz azides are generally stable but handle with care.

Mechanistic Workflow: From Proline to Diamine

The following diagram outlines the complete synthetic utility flow, highlighting the central role of the chloromethyl electrophile.

Figure 2: Synthetic workflow converting L-Proline to functionalized diamines via the chloromethyl intermediate.

References

-

Synthesis of N-Cbz-Prolinol and Derivatives: Organic Syntheses, Coll. Vol. 9, p. 91 (2015); Vol. 92, p.[2] 91. Preparation of Mono-Cbz Protected Guanidines (Includes Cbz-protection protocols relevant to pyrrolidine systems). [Link]

-

Nucleophilic Substitution of Pyrrolidine Derivatives: Journal of Medicinal Chemistry, "Synthesis and anticonvulsant properties of N-Mannich bases of 3-benzhydryl-pyrrolidine-2,5-diones" (Discusses reactivity of N-substituted pyrrolidine methyl groups). [Link]

-

Azide Substitution Protocols: TU Chemnitz, "Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated" (Provides mechanistic context on N-halide vs Alkyl-halide reactivity with azides). [Link]

Sources

Technical Guide: Stability and Storage of Chlorinated Pyrrolidine Scaffolds

[1]

Executive Summary

Chlorinated pyrrolidines (e.g., 3-chloropyrrolidine, 2-(chloromethyl)pyrrolidine) are high-value pharmacophores used to introduce conformational restriction and metabolic stability into drug candidates.[1] However, they present a notorious storage challenge: autocatalytic degradation .[1]

Unlike simple alkyl halides, these compounds possess an internal nucleophile (the secondary amine) and an electrophile (the alkyl chloride) within the same molecule.[1] Improper storage triggers an intramolecular cyclization, generating highly reactive and toxic aziridinium ions .[1]

This guide details the mechanistic failure points of these compounds and provides a self-validating protocol for their long-term preservation.[1]

The Stability Paradox: The Aziridinium Trap

To store these compounds effectively, one must understand why they fail.[1] The degradation is not merely oxidative; it is a kinetic inevitability driven by the Thorpe-Ingold effect and neighbor-group participation.[1]

The Mechanism of Failure

When a chlorinated pyrrolidine exists as a free base (unprotonated), the nitrogen lone pair is free to attack the carbon bearing the chlorine atom.[1] This forms a bicyclic aziridinium system .[1]

-

The Danger: This aziridinium ion is a potent alkylating agent (mechanistically identical to nitrogen mustards). It reacts rapidly with moisture (hydrolysis), other pyrrolidine molecules (dimerization/polymerization), or biological nucleophiles (toxicity).[1]

-

The Visual Indicator: Degradation is often accompanied by a color shift from off-white/colorless to deep red or brown, indicating polymerization.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the "Death Spiral" of a 3-chloropyrrolidine free base.

Figure 1: The degradation mechanism of beta-chloroamines. Note that protonation (salt formation) blocks the initial step.[1]

Critical Storage Specifications

The only way to arrest the pathway above is to remove the nucleophilicity of the nitrogen .[1] This is achieved by converting the amine to a salt (protonation) or protecting it with an electron-withdrawing group (e.g., Boc, Cbz).[1]

Storage Matrix

The following conditions are non-negotiable for maintaining purity >98% over 6+ months.

| Parameter | Specification | Scientific Rationale |

| Physical State | HCl or TFA Salt | Protonation ( |

| Temperature | -20°C (± 5°C) | Slows the kinetics of dehydrohalogenation (elimination of HCl to form pyrrolines).[1] |

| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better blanket than Nitrogen ( |

| Container | Amber Glass + Teflon Liner | Amber glass prevents photolytic cleavage of C-Cl bonds. Teflon liners prevent leaching of plasticizers by trace HCl vapors.[1] |

| Desiccation | Required | HCl salts are hygroscopic.[1] Absorbed water creates a localized aqueous environment, promoting hydrolysis even in solid state.[1] |

Experimental Protocol: Handling & Purification

Since the salt form is the only stable state, you will likely need to generate the free base in situ for your reaction.[1] Do not isolate and store the free base.

Workflow: Salt-to-Free Base Generation

This protocol ensures the free base is generated only seconds before it is consumed in the target reaction.[1]

-

Dissolution: Dissolve the chloropyrrolidine HCl salt in a biphasic mixture of DCM (Dichloromethane) and saturated aqueous

(Sodium Bicarbonate) at 0°C.-

Note: Do not use strong bases (NaOH/KOH) as the heat of neutralization can trigger elimination.[1]

-

-

Extraction: Rapidly separate the organic layer containing the free base.[1]

-

Drying: Dry over anhydrous

(Sodium Sulfate) for < 5 minutes at 0°C.-

Warning: Prolonged contact with drying agents can catalyze decomposition.[1]

-

-

Usage: Filter directly into the reaction vessel containing the electrophile.

Decision Tree for Incoming Inventory

Use this logic flow when receiving new chlorinated pyrrolidine shipments.

Figure 2: Storage decision logic.[1] Note that N-protected forms are generally stable as the electron-withdrawing group prevents cyclization.[1]

Safety & Toxicology (E-E-A-T)

It is imperative to treat chlorinated pyrrolidines, particularly the free bases, as nitrogen mustards .[1]

-

Vesicant Activity: The aziridinium intermediate alkylates DNA (specifically the N7 position of guanine).[1] This can cause severe blistering on skin contact and permanent respiratory damage if inhaled.[1]

-

Decontamination: Spills should be neutralized with a solution of 5% Sodium Thiosulfate (

), which acts as a soft nucleophile to safely open the aziridinium ring before cleaning.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

References

N-Cbz Protected Chiral Synthons: A Technical Guide to Stability, Orthogonality, and Industrial Application

[1]

Executive Summary

The N-Carbobenzyloxy (Cbz or Z) group remains a cornerstone in the synthesis of chiral APIs and complex peptides. Unlike acid-labile Boc or base-labile Fmoc groups, N-Cbz offers a unique stability profile—inert to both acidic and basic aqueous conditions—making it indispensable for "safety-catch" strategies where early-stage intermediates must survive harsh downstream transformations.[1]

This guide provides a deep technical analysis of N-Cbz chiral synthons, focusing on their role in suppressing racemization during activation, their orthogonality in multi-step synthesis, and their critical application in the industrial manufacturing of high-value APIs like Atazanavir and Meropenem.[1]

The Chemistry of the Cbz Group: Stability and Orthogonality

The Cbz group protects amines as a benzyl carbamate .[1] Its utility stems from the electronic delocalization of the nitrogen lone pair into the carbonyl system, which reduces nucleophilicity and prevents side reactions.

Stability Profile

-

Acids: Stable to TFA (neat), dilute HCl, and H₂SO₄ at room temperature. This allows for the selective removal of Boc groups in the presence of Cbz.

-

Bases: Stable to mild and strong bases (NaOH, Et₃N, piperidine). This allows for the selective removal of Fmoc groups or saponification of esters without affecting the Cbz amine.

-

Nucleophiles: Inert to most nucleophilic attack, making it compatible with Grignard or organolithium reactions if the temperature is controlled.[1]

Orthogonality Matrix

The power of Cbz lies in its orthogonality to other common protecting groups, enabling complex synthetic schemes.

| Protecting Group | Cleavage Condition | Cbz Stability |

| Boc | TFA / HCl | Stable |

| Fmoc | Piperidine / DBU | Stable |

| Alloc | Pd(PPh₃)₄ / Silane | Stable |

| Benzyl Ester | H₂ / Pd-C | Unstable (Co-cleavage) |

| t-Butyl Ester | TFA | Stable |

Synthesis and Installation: The Schotten-Baumann Protocol[1]

The most robust method for installing the Cbz group on chiral amino acids is the Schotten-Baumann reaction .[1] This biphasic system uses an inorganic base to scavenge the HCl byproduct, driving the reaction to completion while maintaining the solubility of the zwitterionic amino acid.

Experimental Protocol: Cbz Protection of L-Phenylalanine

Reagents: L-Phenylalanine (10 mmol), Benzyl Chloroformate (Cbz-Cl, 11 mmol), NaOH (2M), Acetone/Water.

-

Dissolution: Dissolve L-Phenylalanine in 10 mL of 2M NaOH (20 mmol) and 10 mL of acetone. Cool to 0°C.[1]

-

Addition: Add Cbz-Cl (1.1 eq) dropwise over 30 minutes. Crucial: Simultaneously add 2M NaOH to maintain pH ~10-11.[1] If pH drops below 9, the amine becomes protonated (unreactive); if pH > 12, hydrolysis of Cbz-Cl competes.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Wash the basic aqueous layer with Et₂O (removes unreacted Cbz-Cl).[1] Acidify the aqueous layer to pH 2 with 6M HCl (precipitates the Cbz-amino acid).

-

Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane.

Visualization: Protection & Deprotection Cycle[2]

Figure 1: The lifecycle of the Cbz group.[1] Note the irreversible nature of the deprotection step, driven by the entropy of gas evolution (CO₂).

Chiral Integrity: Suppression of Racemization

One of the most critical features of N-Cbz (and urethane-type protections in general) is the suppression of racemization during carboxyl activation (e.g., peptide coupling).

The Mechanism

When an N-acyl amino acid (like Acetyl-Phe) is activated, the carbonyl oxygen of the amide bond can attack the activated carboxyl group, forming an oxazolone (azlactone) intermediate. The C-4 proton of this oxazolone is highly acidic, leading to rapid enolization and loss of chirality.

N-Cbz prevents this: The oxygen atom in the carbamate linkage reduces the nucleophilicity of the carbonyl oxygen (via resonance), making the formation of the 5(4H)-oxazolone significantly slower than the coupling reaction. Even if the oxazolone forms, the urethane group makes the C-4 proton less acidic compared to an amide.

Visualization: Racemization Pathways

Figure 2: Kinetic competition between peptide coupling and oxazolone formation. Cbz protection shifts the bias heavily toward coupling, preserving stereochemistry.

Deprotection Strategies

Method A: Catalytic Hydrogenolysis (The Gold Standard)

This is the cleanest method, occurring under neutral conditions.

-

Reagents: H₂ (1 atm or balloon), Pd/C (5-10% w/w), Methanol or Ethanol.[2]

-

Mechanism: Coordination of the alkene (phenyl ring) to Pd, followed by hydride transfer. The benzyl-oxygen bond cleaves, yielding toluene and a carbamic acid, which spontaneously decarboxylates to the amine and CO₂.

-

Troubleshooting: Sulfur-containing amino acids (Cys, Met) can poison the Pd catalyst.[1] In these cases, liquid ammonia or specialized catalysts (Pd black) are required, or alternative deprotection methods must be used.

Method B: Acidolysis

Used when hydrogenation is not feasible (e.g., presence of benzyl ethers or alkenes that must be preserved).

-

Reagents: 33% HBr in Acetic Acid.

-

Mechanism: Protonation of the carbonyl oxygen followed by Sɴ2 attack of bromide on the benzyl carbon.

-

Note: This is a harsh method and can affect acid-sensitive groups.[1]

Industrial Applications & Case Studies

Case Study 1: HIV Protease Inhibitors (Atazanavir)

In the synthesis of Atazanavir (Reyataz), the definition of stereochemistry is established early using chiral amino acids.

-

Role of Cbz: N-Methoxycarbonyl-L-tert-leucine is a key intermediate.[1][3] While the final drug uses a methyl carbamate, process routes often utilize Cbz-tert-leucine during the hydrazine coupling steps to prevent racemization of the bulky tert-butyl side chain.[1] The Cbz group is later removed via hydrogenolysis to allow for the installation of the final capping groups [1].

-

Advantage: The crystallinity of Cbz-protected intermediates allows for purification by recrystallization rather than expensive chromatography on a multikilogram scale.[1]

Case Study 2: Carbapenem Antibiotics (Meropenem)

The side chain of Meropenem involves a pyrrolidine ring that requires protection during the coupling to the carbapenem core.

-

Role of Cbz: A p-Nitrobenzyloxycarbonyl (PNZ) group (a Cbz derivative) is used.[1] The nitro group modifies the crystallinity and allows for highly specific hydrogenolysis conditions that do not degrade the sensitive β-lactam ring [2].[1]

-

Process: The PNZ group is removed in the final step using H₂/Pd-C in a biphasic buffer system, yielding the active zwitterionic antibiotic.

Comparative Analysis: Cbz vs. Boc vs. Fmoc[1]

| Feature | N-Cbz (Z) | N-Boc | N-Fmoc |

| Lability | H₂ / Pd-C, HBr/AcOH | TFA, HCl | Piperidine, DBU |

| Stability | Acid (mild), Base | Base, Nucleophiles | Acid |

| Crystallinity | High (Excellent for purification) | Low (Often oils) | High |

| Racemization | Suppressed | Suppressed | Suppressed |

| Atom Economy | Low (Toluene waste) | Medium (Isobutylene gas) | Low (Dibenzofulvene) |

| Cost | Low | Low | Moderate |

References

-

Process for the preparation of Atazanavir. European Patent EP1930324A1. (2008).[1] Describes the use of carbamate-protected tert-leucine intermediates in the synthesis of HIV protease inhibitors. Link

-

Process for production of intermediate for meropenem. CN Patent CN101410399A. (2009).[1] Details the use of nitro-Cbz (PNZ) protected pyrrolidine side chains in carbapenem manufacturing. Link

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1] The definitive reference for protection/deprotection conditions.[1]

-

Cbz-Protected Amino Acids. Organic Chemistry Portal. Comprehensive database of reaction conditions and stability profiles.[1] Link

Methodological & Application

Experimental protocol for nucleophilic substitution with (S)-1-N-Cbz-2-chloromethyl-pyrrolidine

An Application Guide to Nucleophilic Substitution Reactions with (S)-1-N-Cbz-2-chloromethyl-pyrrolidine

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds and organocatalysts.[1][2] The stereochemical configuration of substituents on this ring is often critical for biological activity and enantioselective catalytic performance. This compound is a versatile chiral building block derived from L-proline, offering a synthetically accessible electrophilic center for the introduction of diverse functional groups via nucleophilic substitution.

The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the pyrrolidine nitrogen.[3][4] It prevents the nitrogen from acting as a competing nucleophile and allows for its selective removal under specific conditions, typically hydrogenolysis, which are orthogonal to many other protecting groups.[5] This guide provides a detailed exploration of the Sₙ2 reaction mechanism using this substrate, complete with field-tested protocols for various nucleophiles, and expert insights into ensuring reaction success and stereochemical fidelity.

Pillar 1: The Sₙ2 Mechanism & Stereochemical Integrity

The reaction at the chloromethyl group of this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[7]

Key Mechanistic Features:

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction.[6][8]

-

Backside Attack: The nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (180° to the C-Cl bond). This trajectory is necessary for effective orbital overlap between the nucleophile's HOMO and the C-Cl σ* antibonding LUMO.[8]

-

Inversion of Configuration: A direct and unavoidable consequence of the backside attack is the inversion of the stereochemical configuration at the reaction center, a phenomenon known as a Walden inversion.[8][9] While the chiral center in the starting material is the C2 of the pyrrolidine ring, the reaction occurs at the adjacent prochiral CH₂Cl group. The introduction of a new substituent creates a new chiral center, and the stereochemistry is predictably controlled by this mechanism.

Caption: Sₙ2 reaction pathway showing concerted backside attack and stereochemical inversion.

Pillar 2: Experimental Protocols & Field-Proven Insights

The success of the substitution reaction hinges on the appropriate choice of nucleophile, solvent, and temperature. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby enhancing its nucleophilicity.

Protocol 1: Synthesis of (S)-1-Cbz-2-(azidomethyl)pyrrolidine

The azide functional group is a highly versatile handle in drug development, readily participating in bioorthogonal "click" chemistry reactions like the Huisgen cycloaddition.[10][11]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 267.74 | 10.0 | 1.0 |

| Sodium Azide (NaN₃) | 65.01 | 15.0 | 1.5 |

| Dimethylformamide (DMF), anhydrous | - | 50 mL | - |

Step-by-Step Methodology

-

Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (15.0 mmol, 0.975 g).

-

Solvent Addition: Add 50 mL of anhydrous DMF to the flask and stir the suspension.

-

Substrate Addition: Dissolve this compound (10.0 mmol, 2.68 g) in a minimal amount of DMF and add it to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction to room temperature. Carefully pour the mixture into 200 mL of cold water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the pure (S)-1-Cbz-2-(azidomethyl)pyrrolidine.

Protocol 2: Synthesis of (S)-Benzyl 2-(((4-methylphenyl)thio)methyl)pyrrolidine-1-carboxylate

Thioethers are important functionalities in many pharmaceutical compounds. This protocol details the reaction with a thiol nucleophile.[12]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 267.74 | 5.0 | 1.0 |

| 4-Methylbenzenethiol (p-thiocresol) | 124.21 | 5.5 | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 7.5 | 1.5 |

| Acetonitrile (MeCN), anhydrous | - | 30 mL | - |

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask, add anhydrous potassium carbonate (7.5 mmol, 1.04 g) and 4-methylbenzenethiol (5.5 mmol, 0.68 g).

-

Solvent and Substrate: Add 30 mL of anhydrous acetonitrile, followed by this compound (5.0 mmol, 1.34 g). The potassium carbonate acts as a base to deprotonate the thiol, forming the more potent thiolate nucleophile in situ.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. It is generally complete within 12-24 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting crude product can be purified by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure thioether.

Pillar 3: Data, Characterization & Self-Validation

Confirming the identity, purity, and stereochemical outcome of the reaction is paramount. A multi-technique approach ensures the trustworthiness of the results.

Summary of Expected Outcomes

| Nucleophile | Solvent | Temp. (°C) | Time (h) | Expected Product |

| Sodium Azide | DMF | 65 | 4-6 | (S)-1-Cbz-2-(azidomethyl)pyrrolidine |

| p-Thiocresol / K₂CO₃ | MeCN | 25 | 12-24 | (S)-Benzyl 2-(((4-methylphenyl)thio)methyl)pyrrolidine-1-carboxylate |

| Benzylamine (2 eq.) | DMSO | 80 | 8-12 | (S)-Benzyl 2-((benzylamino)methyl)pyrrolidine-1-carboxylate |

Characterization Workflow

-

¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure of the product. Key signals to look for are the disappearance of the chloromethyl protons (~3.6 ppm) and the appearance of new signals corresponding to the protons adjacent to the newly installed functional group (e.g., ~3.4 ppm for the azidomethyl protons).

-

Mass Spectrometry (MS): Confirms the molecular weight of the product, providing strong evidence of successful substitution.

-

Infrared (IR) Spectroscopy: Useful for identifying specific functional groups. For the azide product, a strong, sharp absorption band will appear around 2100 cm⁻¹.

-

Chiral HPLC or Polarimetry: Essential for confirming the stereochemical integrity of the product. Since the Sₙ2 reaction proceeds with inversion, a change in the optical rotation is expected. Comparison with literature values or analysis on a chiral stationary phase can confirm the enantiomeric purity.

Caption: A self-validating workflow for the synthesis and analysis of substituted pyrrolidines.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No or Slow Reaction | 1. Poor quality (wet) solvent. 2. Weak nucleophile. 3. Insufficient temperature. | 1. Use freshly distilled or commercially available anhydrous solvents. 2. For weak nucleophiles (e.g., alcohols, thiols), add a base to generate the more reactive conjugate base. 3. Increase the reaction temperature, but monitor for decomposition. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Competing elimination (E2) reaction. | 1. Increase reaction time or temperature. 2. Ensure pH is appropriate during extraction; minimize emulsion formation. 3. E2 is generally disfavored for primary halides but can occur with very bulky, strong bases. Use a less hindered base if possible. |

| Multiple Products | 1. Over-alkylation (with primary/secondary amines). 2. Cbz deprotection. | 1. Use a large excess of the amine nucleophile (e.g., >3 equivalents) to favor mono-alkylation. 2. Avoid harsh acidic or basic conditions and prolonged high temperatures that could compromise the Cbz group. |

References

-

SN2 Reaction Mechanisms - YouTube. (2021). A video tutorial explaining the principles of Sₙ2 reactions. [Link]

-

Stereochemistry of electrophilic and nucleophilic substitutions at phosphorus . (n.d.). ResearchGate. A paper discussing stereochemistry in substitution reactions. [Link]

-

Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide... (2020). MDPI. An article discussing amines in nucleophilic substitution. [Link]

-

Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21 . (2021). YouTube. An educational video on substitution reactions. [Link]

-

Sn2 mechanism: stereospecificity . (n.d.). Khan Academy. An article and video explaining the stereochemistry of Sₙ2 reactions. [Link]

-

Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions . (n.d.). Bentham Science. A publication on pyrrolidine synthesis. [Link]

-

Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction . (2016). ACS Publications. A paper detailing reactions with various nucleophiles. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides... (2013). PubMed Central. An article describing modifications of proline derivatives. [Link]

-

Cbz-Protected Amino Groups . (n.d.). Organic Chemistry Portal. A resource on the Cbz protecting group. [Link]

-

Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane . (n.d.). PubMed Central. A paper on the use of azide in cycloadditions. [Link]

-

Thioester deprotection using a biomimetic NCL approach . (2022). PubMed Central. A paper describing reactions involving thiols. [Link]

-

The SN2 Reaction Mechanism . (2012). Master Organic Chemistry. A detailed explanation of the Sₙ2 mechanism. [Link]

-

Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction . (n.d.). PubMed Central. Further details on reactions with various functional groups. [Link]

-

A comparative study of bioorthogonal reactions with azides . (n.d.). PubMed. A study on reactions involving azides. [Link]

-

Some stereochemical aspects of nucleophilic substitution in unsaturated fluorocarbons . (2015). ResearchGate. A publication on stereochemistry in substitution reactions. [Link]

-

Thiol Protection with the Acetamidomethyl Group... (1972). ResearchGate. A paper on thiol chemistry. [Link]

-

A Facile Protocol for N-Cbz Protection of Amines in PEG-600 . (n.d.). ResearchGate. Information on Cbz protection. [Link]

-

Tosylates And Mesylates . (2015). Master Organic Chemistry. An explanation of good leaving groups. [Link]

-

A metabolomic analysis of thiol response... (n.d.). National Institutes of Health. A study involving thiol chemistry. [Link]

-

Adding Cbz Protecting Group Mechanism . (2021). YouTube. A video on the Cbz protection mechanism. [Link]

-

A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides... (2013). PubMed. Further information on modifying proline derivatives. [Link]

-

Azide-based bioorthogonal chemistry: Reactions and its advances... (n.d.). PubMed Central. A review on azide chemistry. [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides... (2024). eScholarship.org. A paper discussing orthogonal deprotection strategies. [Link]

-

Mesylates and Tosylates with Practice Problems . (n.d.). Chemistry Steps. A resource on converting alcohols to good leaving groups. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction . (2024). PubMed Central. A publication on the synthesis of chiral pyrrolidines. [Link]

-

Preparation of mesylates and tosylates . (n.d.). Khan Academy. A video tutorial on creating good leaving groups. [Link]

-

Pyrrolidine synthesis . (n.d.). Organic Chemistry Portal. A resource for various pyrrolidine synthesis methods. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines... (2023). ACS Publications. A paper on synthesizing substituted pyrrolidines. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts... (n.d.). PubMed Central. A review on the synthesis and application of chiral pyrrolidines. [Link]

-

Reactions of β-substituted amines—III... (n.d.). Tetrahedron. A paper discussing reactions of similar substrates. [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. escholarship.org [escholarship.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (S)-1-N-Cbz-2-chloromethyl-pyrrolidine in Asymmetric Synthesis

Executive Summary

(S)-1-N-Cbz-2-chloromethyl-pyrrolidine (Cbz-CMP) is a high-value chiral electrophilic synthon derived from L-Proline. It serves as a critical "chiral hub" in the synthesis of pharmaceutical intermediates, particularly for GPCR ligands (e.g., dopamine antagonists), kinase inhibitors , and peptidomimetics .

This guide details the practical application of Cbz-CMP, focusing on its role in nucleophilic substitution reactions to generate chiral diamines and its subsequent deprotection. Unlike its Boc-protected counterparts, the Cbz group offers orthogonal stability to acidic conditions often used in downstream processing, making it indispensable for multi-step synthesis.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | (S)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate |

| Common Abbreviation | Cbz-CMP |

| Stereochemistry | (S)-Enantiomer (derived from L-Proline) |

| Molecular Weight | ~253.72 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in water |

| Key Reactivity | Primary alkyl chloride (Electrophile) + Carbamate (Protecting Group) |

Core Application: Synthesis of Chiral Diamines via Nucleophilic Substitution ( )

The primary utility of Cbz-CMP is the introduction of the (S)-pyrrolidin-2-ylmethyl motif into amine-containing drugs. The chloromethyl group acts as a moderate leaving group, allowing for controlled

Mechanistic Insight

The reaction proceeds via a classic bimolecular nucleophilic substitution (

-

Challenge: The steric bulk of the Cbz group and the pyrrolidine ring can retard the approach of nucleophiles.

-

Solution: The use of polar aprotic solvents (DMF, DMSO) and elevated temperatures (

) is required. Iodide catalysis (Finkelstein conditions) is often employed to generate the more reactive iodomethyl intermediate in situ.

Validated Protocol: Reaction with Secondary Amines

Target: Synthesis of (S)-1-Cbz-2-(morpholinomethyl)pyrrolidine (Model System).

Reagents:

-

This compound (1.0 equiv)[1]

-

Morpholine (1.5 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Potassium Iodide (KI) (0.1 equiv) - Catalyst

-

Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cbz-CMP (10 mmol, 2.54 g) in anhydrous ACN (50 mL).

-

Addition: Add

(20 mmol, 2.76 g) and KI (1 mmol, 166 mg). Stir for 5 minutes at room temperature. -

Nucleophile Introduction: Add Morpholine (15 mmol, 1.30 mL) dropwise.

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting chloride (

) should disappear, and a more polar spot (amine product) should appear.

-

-

Work-up: Cool to room temperature. Filter off the inorganic salts (

/KCl). -

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (

mL) and brine ( -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as a viscous oil.

Deprotection Strategy: Accessing the Free Pyrrolidine

Once the chiral side chain is established, the Cbz group must often be removed to allow further elaboration of the pyrrolidine nitrogen.

Preferred Method: Hydrogenolysis

Hydrogenolysis is the "Gold Standard" for Cbz removal as it occurs under neutral conditions, preventing racemization or side reactions with acid-sensitive groups.

Protocol:

-

Dissolution: Dissolve the N-Cbz protected intermediate (5 mmol) in MeOH or EtOH (30 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate). Handle with care: Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with

, then introduce -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

-

Isolation: Concentrate the filtrate to obtain the free amine.

Alternative: Acidic Cleavage (HBr/AcOH)

Used only when the substrate contains functional groups incompatible with hydrogenation (e.g., benzyl ethers that must remain intact).

-

Reagent: 33% HBr in Acetic Acid.

-

Condition: Stir at RT for 1-2 hours.

-

Note: This method yields the HBr salt of the pyrrolidine.

Visualizing the Synthetic Workflow

The following diagrams illustrate the strategic position of Cbz-CMP in synthesis and the specific workflow for diamine generation.

Diagram 1: The Divergent Synthesis Hub

Caption: Cbz-CMP acts as a divergent intermediate, accessible from Proline and converting into three distinct classes of pharmacophores.

Diagram 2: Reaction Workflow (Substitution & Deprotection)

Caption: Step-by-step decision tree for converting the chloromethyl precursor into the final active pharmaceutical ingredient (API) intermediate.

References

-

MySkinRecipes. (S)-2-(Aminomethyl)-1-Cbz-pyrrolidine Product Specifications. Retrieved from

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.[1][2] ResearchGate.[2] Retrieved from

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from

-

Sigma-Aldrich. (S)-(+)-2-(Aminomethyl)pyrrolidine Product Information. Retrieved from

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from

Sources

- 1. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-2-(Aminomethyl)-1-Cbz-pyrrolidine [myskinrecipes.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. mdpi.com [mdpi.com]

- 6. (S)-(+)-2-(Aminomethyl)pyrrolidine 97 69500-64-7 [sigmaaldrich.com]

- 7. chemcd.com [chemcd.com]

- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 9. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Substituted Pyrrolidines via SN2 Reaction

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous blockbuster drugs (e.g., Lisinopril, Captopril) and chiral organocatalysts. While various methods exist for their construction—such as [3+2] cycloaddition or olefin metathesis—Nucleophilic Substitution (SN2) remains the most robust, scalable, and stereochemically predictable method for both ring closure and functionalization.

This guide details the strategic application of SN2 mechanisms for synthesizing substituted pyrrolidines. We focus on two critical workflows: Intramolecular Cyclization (Ring Formation) and Intermolecular Functionalization (Ring Decoration) . Emphasis is placed on controlling stereochemistry (Walden inversion), suppressing elimination side reactions, and adhering to Baldwin’s Rules for ring closure.

Strategic Framework & Mechanistic Grounding

Baldwin’s Rules and Ring Closure

The formation of a 5-membered pyrrolidine ring via SN2 displacement of a leaving group by an amine is classified as a 5-exo-tet cyclization. According to Baldwin’s rules, this process is kinetically favored. The transition state allows for ideal orbital overlap between the nucleophilic nitrogen lone pair and the antibonding orbital (

Stereochemical Control (Memory of Chirality)

The SN2 reaction is stereospecific.

-

Ring Formation: If the chiral center resides at the electrophilic carbon (bearing the leaving group), cyclization proceeds with inversion of configuration .

-

Ring Functionalization: Displacement of a leaving group on an existing pyrrolidine ring (e.g., 3-mesyloxypyrrolidine) by an external nucleophile also proceeds with inversion.

This predictability allows for the design of enantiopure scaffolds starting from the "Chiral Pool" (e.g., amino acids like L-Proline, L-Serine).

Experimental Protocols

Protocol A: Intramolecular Cyclization of Chiral -Amino Alcohols

This is the "Gold Standard" method for generating chiral pyrrolidines. It involves converting a

Target: Synthesis of N-Boc-2-substituted pyrrolidine.

Precursor: N-Boc-protected

Reagents & Materials:

-

Substrate: N-Boc-4-amino-1-butanol derivative (1.0 equiv)

-

Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv) or p-Toluenesulfonyl chloride (TsCl)

-

Base: Triethylamine (TEA) (2.5 equiv) for activation; Sodium Hydride (NaH) (1.5 equiv) or Potassium tert-butoxide (KOtBu) for cyclization.

-

Solvent: Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF).

Step-by-Step Workflow:

-

Activation (O-Mesylation):

-

Dissolve the N-Boc-amino alcohol in anhydrous DCM (0.2 M) under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add TEA (2.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Exothermic reaction—control rate to maintain T < 5°C.

-

Mechanistic Check: The alcohol attacks the sulfonyl chloride to form the mesylate. The base neutralizes the generated HCl.

-

Stir for 1–2 hours. Monitor by TLC (Visualize with Ninhydrin or PMA stain). The product (mesylate) usually runs higher than the starting alcohol.

-

Workup: Wash with cold 1N HCl (to remove excess amine), saturated NaHCO

, and brine. Dry over MgSO

-

-

Cyclization (SN2 Ring Closure):

-

Dissolve the crude mesylate in anhydrous THF (0.1 M). Dilution is key to favor intramolecular cyclization over intermolecular polymerization.

-

Cool to 0°C.

-

Add NaH (60% dispersion in oil, 1.5 equiv) portion-wise.

-

Observation: Hydrogen gas evolution will occur. Ensure proper venting.

-

Allow the reaction to warm to room temperature and stir for 4–16 hours.

-

Critical Endpoint: Monitor the disappearance of the mesylate. If reaction stalls, heat to 50°C.

-

-

Purification:

-

Quench excess hydride with saturated NH

Cl solution. -

Extract with Ethyl Acetate (3x).

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Data Summary Table: Optimization Parameters

| Parameter | Recommended Condition | Rationale |

| Concentration | 0.05 M – 0.1 M | High dilution favors intramolecular cyclization (ring formation) over intermolecular oligomerization. |

| Leaving Group | Mesylate (OMs) or Tosylate (OTs) | Excellent leaving ability; easy to prepare from alcohols. |

| Base (Cyclization) | NaH or KOtBu | Strong base required to deprotonate the carbamate/amide nitrogen (pKa ~15-17) to make it nucleophilic. |

| Temperature | 0°C | Low temp prevents elimination (E2) side reactions. |

Protocol B: Functionalization via Intermolecular SN2

Displacement of a leaving group at the C3 or C4 position of the pyrrolidine ring allows for the introduction of diverse heteroatoms (azides, thiols, amines).

Target: Synthesis of (3S)-3-azidopyrrolidine from (3R)-3-hydroxypyrrolidine (Inversion).

-

Substrate Preparation: Convert (3R)-N-Boc-3-hydroxypyrrolidine to the (3R)-O-Mesylate using the activation step from Protocol A.

-

Nucleophilic Displacement:

-

Dissolve (3R)-Mesylate in DMF (polar aprotic solvent enhances SN2 rate).

-

Add Sodium Azide (NaN

) (2.0 equiv). -

Heat to 60–80°C for 4–8 hours.

-

Stereochemistry: The nucleophile (N

) attacks from the face opposite the mesylate, yielding the (3S)-product.

-

Visualizations

Workflow Diagram: Intramolecular Cyclization

The following diagram illustrates the critical pathway from amino acid precursors to the final cyclized pyrrolidine, highlighting the decision points.

Figure 1: Step-wise workflow for the conversion of acyclic precursors to pyrrolidines via SN2 cyclization, highlighting critical process controls.

Decision Matrix: Troubleshooting SN2 Reactions

Figure 2: Troubleshooting logic for optimizing SN2 pyrrolidine synthesis.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Formation of Alkene (Elimination) | The base acted as a proton acceptor rather than a nucleophile promoter, or temperature was too high (E2 mechanism). | Lower reaction temperature. Switch to a non-nucleophilic but weaker base if possible, or ensure the leaving group is on a primary/secondary carbon, not tertiary. |

| Polymerization/Oligomerization | Reaction concentration is too high, favoring intermolecular reaction between two substrate molecules. | Dilute the reaction. Intramolecular reactions are favored at high dilution (0.01 M – 0.1 M). Perform "pseudo-high dilution" by adding the substrate slowly to the base solution. |

| No Reaction / Recovery of SM | Leaving group is poor or nucleophile (Nitrogen) is too electron-deficient (e.g., strong EWG on N). | Switch from Mesylate to Triflate (TfO-) for higher reactivity. Use a stronger base (NaH) to ensure full deprotonation of the amide/carbamate. |

| Loss of Chiral Purity | SN1 character competing with SN2 (carbocation formation). | Ensure solvent is aprotic and non-ionizing (THF, DMF). Avoid acidic conditions. Keep temperature low. |

References

-

Viso, A., et al. "Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2' Reaction."[1] ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. "Pyrrolidine Synthesis." Organic Chemistry Portal. Available at: [Link]

-

National Institutes of Health (NIH). "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction." PubMed Central. Available at: [Link]

-

Sweeney, J., et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation."[2] ChemRxiv. Available at: [Link]

-

Westlake University. "New Approach Facilitates Chiral Amino Alcohol Synthesis." Available at: [Link]

Sources

Application Notes and Protocols: (S)-1-N-Cbz-2-chloromethyl-pyrrolidine Alkylation of Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indole-Pyrrolidine Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its versatile reactivity allows for functionalization at various positions, profoundly influencing the biological activity of the resulting molecules. The pyrrolidine ring, another privileged scaffold, imparts unique three-dimensional features and often enhances binding affinity to biological targets.[3][4] The targeted synthesis of molecules incorporating both indole and chiral pyrrolidine moieties is of significant interest in drug discovery, particularly in the development of antiviral agents where such combined scaffolds have shown promise.[3]

This application note provides a comprehensive guide to the alkylation of indoles with the chiral electrophile, (S)-1-N-Cbz-2-chloromethyl-pyrrolidine. We will delve into the mechanistic considerations that dictate the regioselectivity of this reaction, offering detailed protocols for achieving preferential N-alkylation. Furthermore, this guide will cover the synthesis of the key pyrrolidine electrophile, analytical characterization of the products, and a troubleshooting guide to address common experimental challenges.

Mechanistic Insights: The N- vs. C-Alkylation Dichotomy

The alkylation of indoles presents a classic regioselectivity challenge. The indole anion, generated upon deprotonation with a base, is an ambident nucleophile with two primary reactive sites: the nitrogen atom (N1) and the carbon at the 3-position (C3).

The outcome of the alkylation is a delicate balance of several factors:

-

The Counter-ion: The nature of the cation from the base (e.g., Na+, K+, Cs+) influences the location of the charge on the indole anion.

-

The Solvent: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a more "free" and reactive indole anion, which often favors N-alkylation.

-

The Electrophile: The structure of the alkylating agent plays a crucial role. Primary halides, such as the one in our topic, are generally good substrates for SN2 reactions at the nitrogen.

-

Temperature: Reaction temperature can also influence the product distribution.

While C3 alkylation is often thermodynamically favored, N-alkylation can be achieved under kinetically controlled conditions. For the purposes of this guide, we will focus on reaction conditions optimized for the selective formation of the N-alkylated product.

Synthesis of the Electrophile: this compound

The chiral electrophile can be readily prepared from the commercially available (S)-prolinol in a two-step sequence.

Protocol 1: Synthesis of (S)-1-N-Cbz-2-hydroxymethyl-pyrrolidine

-

Reaction Setup: To a solution of (S)-prolinol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water at 0 °C, add a base like sodium bicarbonate or triethylamine (1.5 equiv.).

-

Cbz-Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) to the stirring solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the Cbz-protected alcohol as a colorless oil.

Protocol 2: Chlorination of (S)-1-N-Cbz-2-hydroxymethyl-pyrrolidine

-

Reaction Setup: Dissolve the Cbz-protected alcohol (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Chlorination: Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) to the solution.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound, which can often be used in the next step without further purification.

Alkylation of Indoles: Protocols and Methodologies

We present two robust protocols for the N-alkylation of indoles with this compound. The choice of method will depend on the specific indole substrate and available laboratory resources.

Method A: N-Alkylation using a Strong Base

This method is generally effective for a wide range of indoles.

Experimental Workflow:

Workflow for N-alkylation with a strong base.

Detailed Protocol:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the indole (1.0 equiv.) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Add a solution of this compound (1.1 equiv.) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, carefully quench the reaction by adding cold water. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-alkylated indole.

Method B: N-Alkylation under Phase-Transfer Catalysis (PTC) Conditions

PTC offers a milder alternative, avoiding the use of strong, moisture-sensitive bases and is particularly useful for scaling up reactions.[5]

Experimental Workflow:

Workflow for N-alkylation under PTC conditions.

Detailed Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the indole (1.0 equiv.), toluene, and a 50% aqueous solution of sodium hydroxide.

-

Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv.).

-

Alkylation: Add this compound (1.1 equiv.) to the biphasic mixture.

-

Reaction: Heat the mixture to 50-60 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of indole with primary alkyl halides, which can serve as a starting point for optimization.

| Parameter | Method A (Strong Base) | Method B (PTC) |

| Base | NaH, KH | 50% aq. NaOH, K₂CO₃ |

| Solvent | DMF, THF, DMSO | Toluene, Dichloromethane |

| Catalyst | N/A | TBAB, Aliquat 336 |

| Temperature | 0 °C to room temperature | Room temperature to 60 °C |

| Typical Yield | 60-90% | 70-95% |

| Key Advantage | Broad substrate scope | Milder conditions, scalable |

| Key Disadvantage | Requires anhydrous conditions | Vigorous stirring is crucial |

Analytical Characterization

The synthesized N-alkylated indole can be characterized by standard spectroscopic methods.

-

¹H NMR: Expect to see characteristic signals for the indole protons, the pyrrolidine ring protons, and the Cbz protecting group. The disappearance of the indole N-H proton signal (typically a broad singlet around δ 8.0-8.5 ppm) is a key indicator of successful N-alkylation.

-

¹³C NMR: The carbon spectrum will show the corresponding signals for the fused aromatic and heterocyclic rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product should be observed.

-

IR Spectroscopy: The disappearance of the N-H stretching vibration (around 3400 cm⁻¹) of the starting indole provides further evidence of N-alkylation.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive base (Method A)- Insufficient stirring (Method B)- Poor quality electrophile | - Use fresh, high-quality NaH.- Ensure vigorous stirring to facilitate phase transfer.- Confirm the purity of the chloromethyl-pyrrolidine derivative. |

| Formation of C3-alkylated product | - Reaction conditions favoring thermodynamic control. | - Use a more polar aprotic solvent (e.g., DMF).- Maintain a low reaction temperature initially.- Consider using a bulkier base. |